5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one
Description
5-[(E)-2-Furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a stereospecific (E)-configured 2-furylmethylidene substituent at position 5 and a 4-hydroxypiperidino group at position 2. The thiazol-4-one core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and anticancer properties . This compound is synthesized via condensation reactions between rhodanine derivatives and substituted amines under reflux conditions, as described for analogous structures .
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-(4-hydroxypiperidin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-9-3-5-15(6-4-9)13-14-12(17)11(19-13)8-10-2-1-7-18-10/h1-2,7-9,16H,3-6H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYMOCADVINNNF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=O)C(=CC3=CC=CO3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C2=NC(=O)/C(=C\C3=CC=CO3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one typically involves the condensation of a furan aldehyde with a thiazolone derivative in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the condensation reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the double bond in the furan ring.
Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation products: Furanones and other oxidized derivatives.
Reduction products: Reduced furan derivatives.
Substitution products: Various substituted piperidine derivatives.
Scientific Research Applications
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one is a compound of increasing interest in various scientific fields due to its potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and agrochemicals, supported by case studies and data tables.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Compounds similar to 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one have been synthesized and tested against various bacterial strains. For instance, thiazole derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance antibacterial efficacy .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. A study reported that compounds with a thiazole core demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s. Thiazole derivatives have been shown to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer’s symptoms .
Fungicidal Activity
In agricultural research, thiazole derivatives have exhibited fungicidal properties. Compounds similar to 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one have been tested against plant pathogens like Fusarium and Botrytis. These studies indicate that these compounds can effectively control fungal infections in crops .
Herbicidal Potential
Research into the herbicidal applications of thiazole derivatives has also gained traction. Some studies suggest that these compounds can inhibit the growth of certain weed species, providing an environmentally friendly alternative to conventional herbicides .
Data Summary and Case Studies
The following table summarizes key findings related to the applications of 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one:
Case Study: Neuroprotection
A notable study investigated the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Position 2 Substituents
The 4-hydroxypiperidino group distinguishes this compound from analogs with morpholino, piperazinyl, or non-hydroxylated piperidino substituents. For example:
- Morpholino derivatives (e.g., compound 5m in ): Exhibit similar hydrogen-bond acceptor capacity but lack the hydroxyl donor, reducing solubility in polar solvents .
Position 5 Substituents
The (E)-2-furylmethylidene group contrasts with other arylidene substituents:
- 4-Hydroxybenzylidene (e.g., compound 3e in ): The phenolic hydroxyl enhances kinase inhibition (IC₅₀ = 0.028 µM vs. DYRK1A) but may reduce metabolic stability .
- Quinolin-6-ylmethylidene (): Bulky aromatic systems may improve target selectivity but complicate synthesis .
Physicochemical Properties
*Estimated based on structural analogs. The hydroxyl group in the target compound likely lowers LogP compared to non-hydroxylated derivatives.
Kinase Inhibition
- The target compound’s furylmethylidene group may confer selectivity for kinases like DYRK1A or PRP4, similar to quinoline-based inhibitors (IC₅₀ = 0.033 µM for 5s) .
- Morpholino and piperazinyl derivatives (e.g., 5l in ) show moderate activity against GSK3α/β and CDK5/p25, suggesting substituent-dependent target preferences .
Anticancer Activity
- Thiazol-4-ones with 4-hydroxypiperidino groups exhibit enhanced cytotoxicity compared to morpholino analogs, possibly due to improved intracellular retention .
- 4-Hydroxybenzylidene derivatives (e.g., 3e) demonstrate nanomolar potency against tumor cell lines (HCT116, PC3), highlighting the role of aromatic substituents in cytotoxicity .
Solubility and Bioavailability
- The 4-hydroxypiperidino group improves aqueous solubility compared to non-hydroxylated analogs (e.g., 5o in ), as evidenced by lower predicted LogP values .
Biological Activity
5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one, commonly referred to by its CAS number 866133-41-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 278.33 g/mol
- Physical Properties :
- Melting Point: Not specified
- Boiling Point: Not specified
- Density: Not specified
These properties are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to thiazolone derivatives. For instance, derivatives exhibiting inhibitory activity against SARS-CoV-2 main protease (M pro) have shown promising results. In particular, compounds structurally similar to 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one have been investigated for their ability to inhibit viral replication.
Case Study: Inhibition of SARS-CoV-2 M pro
A study identified several non-peptidomimetic inhibitors of SARS-CoV-2 M pro, with IC50 values ranging from 1.55 μM to 1.57 μM. These compounds demonstrated low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells, indicating a favorable safety profile for further development . The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance inhibitory potency.
Cytotoxicity and Selectivity
The cytotoxicity profile is crucial for evaluating the therapeutic index of any potential drug candidate. Preliminary data suggest that derivatives related to this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is vital for minimizing side effects during treatment.
The mechanisms by which 5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may act as a reversible covalent inhibitor targeting specific enzymes involved in viral replication and cellular proliferation.
- Interaction with Cellular Pathways : It may modulate signaling pathways associated with cell survival and apoptosis, contributing to its anticancer properties.
Table 1: Biological Activity Overview
Q & A
Q. Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties. For example, analogs with logP < 3.5 show better membrane permeability .
- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., kinase enzymes). Docking studies on similar thiazolidinones reveal that the furyl group participates in π-π stacking with Tyr residues in active sites .
Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Basic: What are common pitfalls in synthesizing hydroxypiperidine-substituted thiazolidinones, and how can they be mitigated?
Answer :
Challenges :
- Oxidation of Hydroxypiperidine : The -OH group may oxidize under prolonged heating. Use inert atmospheres (N2/Ar) and low-temperature reflux (< 80°C) .
- Stereochemical Isomerism : E/Z isomerism in the furylmethylidene group can occur. Employ stereoselective conditions (e.g., microwave-assisted synthesis) and confirm geometry via NOESY NMR .
Mitigation Strategies : - Purify intermediates via column chromatography (silica gel, ethyl acetate gradient) before proceeding to final condensation .
Advanced: How do solvent and catalyst choices affect the stereochemical outcome of the Knoevenagel condensation step?
Q. Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-isomer formation due to enhanced stabilization of the transition state. Non-polar solvents (e.g., toluene) may lead to mixed isomers .
- Catalysts : Piperidine or ammonium acetate catalyzes enolate formation, while acidic conditions (e.g., acetic acid) protonate the carbonyl, favoring Z-isomers. Optimize catalyst loading (5–10 mol%) to balance yield and selectivity .
Validation : Compare HPLC retention times and NOESY correlations for E/Z isomers .
Basic: What stability issues arise during storage, and how should the compound be handled?
Q. Answer :
- Light Sensitivity : The conjugated furyl-thiazolidinone system may degrade under UV light. Store in amber vials at –20°C .
- Hydrolytic Degradation : The hydroxypiperidine group is prone to hydrolysis in aqueous media. Lyophilize the compound and store under anhydrous conditions .
Quality Control : Perform periodic NMR and HPLC checks to monitor degradation (e.g., new peaks at δ 1.8–2.2 ppm indicate piperidine ring opening) .
Advanced: What strategies can reconcile discrepancies between in silico predictions and experimental bioactivity data?
Q. Answer :
- Re-evaluate Descriptors : Adjust QSAR models to include solvation effects or tautomeric forms overlooked in initial simulations .
- Crystallographic Validation : Solve X-ray structures of protein-ligand complexes to identify unmodeled binding interactions (e.g., halogen bonding with 4-hydroxypiperidine) .
Case Study : A thiazolidinone analog showed 10-fold lower IC50 than predicted due to unaccounted H-bonding with a conserved water molecule in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
